6-(4-tert-Butylphenyl)-4-(2-hydroxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile
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Overview
Description
Compound 27 is a synthetic organic compound belonging to the class of pyrazolo[3,4-b]pyridines. It has been identified as the most potent hit from a series of compounds with dual-stage antimalarial activity . This compound has shown significant potential in inhibiting the growth of Plasmodium falciparum, the parasite responsible for malaria .
Preparation Methods
The synthesis of compound 27 involves a series of chemical reactions starting from readily available starting materials. The synthetic route typically includes the formation of the pyrazolo[3,4-b]pyridine core followed by functionalization at various positions to introduce the desired substituents . The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to achieve high yields and purity . Industrial production methods would likely scale up these reactions using optimized conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
Compound 27 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen
Properties
Molecular Formula |
C30H26N4O |
---|---|
Molecular Weight |
458.6 g/mol |
IUPAC Name |
6-(4-tert-butylphenyl)-4-(2-hydroxyphenyl)-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-5-carbonitrile |
InChI |
InChI=1S/C30H26N4O/c1-19-26-27(23-12-8-9-13-25(23)35)24(18-31)28(20-14-16-21(17-15-20)30(2,3)4)32-29(26)34(33-19)22-10-6-5-7-11-22/h5-17,35H,1-4H3 |
InChI Key |
LIARSLHDKGMNOW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=C(C(=N2)C3=CC=C(C=C3)C(C)(C)C)C#N)C4=CC=CC=C4O)C5=CC=CC=C5 |
Origin of Product |
United States |
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